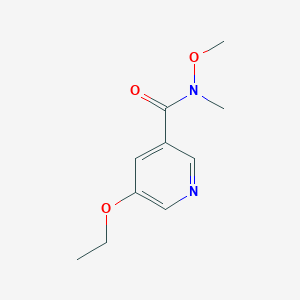

5-Ethoxy-N-methoxy-N-methyl-nicotinamide

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H14N2O3 |

|---|---|

Molecular Weight |

210.23 g/mol |

IUPAC Name |

5-ethoxy-N-methoxy-N-methylpyridine-3-carboxamide |

InChI |

InChI=1S/C10H14N2O3/c1-4-15-9-5-8(6-11-7-9)10(13)12(2)14-3/h5-7H,4H2,1-3H3 |

InChI Key |

KCMCCBOECGGYKI-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CN=CC(=C1)C(=O)N(C)OC |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of 5 Ethoxy N Methoxy N Methyl Nicotinamide

Retrosynthetic Analysis of 5-Ethoxy-N-methoxy-N-methyl-nicotinamide

A logical retrosynthetic analysis of the target molecule, this compound, suggests disconnecting the amide bond as a key step. This leads back to a 5-ethoxynicotinic acid derivative and N,O-dimethylhydroxylamine. The 5-ethoxynicotinic acid can be further disconnected to reveal a more fundamental nicotinic acid precursor, where the ethoxy group is introduced through a separate functionalization step. This approach allows for a modular synthesis where the two main components, the substituted pyridine (B92270) ring and the Weinreb amide moiety, are constructed and then coupled.

Synthesis of the N-Methoxy-N-methyl-nicotinamide Moiety

The N-methoxy-N-methyl-nicotinamide portion of the molecule is a classic Weinreb amide, which is a valuable functional group in organic synthesis for the preparation of ketones and aldehydes. nih.govwikipedia.org

Utilization of Weinreb Amide Formation in Nicotinamide (B372718) Synthesis

The formation of the Weinreb amide involves the coupling of a carboxylic acid or its activated derivative with N,O-dimethylhydroxylamine hydrochloride. mychemblog.comresearchgate.net This reaction is known for its high efficiency and the stability of the resulting amide to further nucleophilic attack, which prevents the common problem of over-addition seen with other organometallic reactions. wikipedia.org The stability of the Weinreb amide is attributed to the formation of a stable five-membered cyclic tetrahedral intermediate upon nucleophilic addition. nih.govmychemblog.com

Common coupling reagents used for this transformation include carbodiimides (like DCC or EDC), phosphonium (B103445) reagents (like BOP), or the use of activating agents like triazine derivatives. nih.govresearchgate.net Alternatively, the carboxylic acid can be converted to a more reactive species such as an acid chloride, which then readily reacts with N,O-dimethylhydroxylamine. wikipedia.orgmychemblog.com

Preparation and Functionalization of Nicotinic Acid Precursors

Strategies for Introducing the 5-Ethoxy Substituent onto the Pyridine Ring

The introduction of a substituent at the C5 position of the pyridine ring can be challenging due to the electronic nature of the ring, which generally directs nucleophilic attacks to the C2, C4, and C6 positions and electrophilic attacks to the C3 and C5 positions. wikipedia.org However, the pyridine nitrogen deactivates the ring towards electrophilic substitution. wikipedia.org

Regioselective Functionalization Approaches for Pyridine Rings

Achieving regioselective functionalization at the C5 position often requires specific strategies. researchgate.net One approach involves the use of directing groups to guide the reaction to the desired position. While ortho-directing groups are common, meta-directing strategies are also being developed. nih.gov Another strategy is to start with a pre-functionalized pyridine ring where a group at the 5-position can be converted to the desired ethoxy group. For example, a bromo-substituted pyridine, such as 5-bromonicotinic acid, could potentially undergo a nucleophilic substitution or a transition-metal-catalyzed cross-coupling reaction to introduce the ethoxy group. guidechem.com

The functionalization of pyridine N-oxides is another powerful method for introducing substituents onto the pyridine ring. researchgate.netmdpi.com The N-oxide activates the ring for both electrophilic and nucleophilic attack at different positions.

Alkoxylation Reactions in Pyridine Chemistry

Alkoxylation of pyridine rings can be achieved through several methods. Nucleophilic aromatic substitution (SNAr) is a common approach, where a good leaving group, such as a halide, at the desired position is displaced by an alkoxide. wikipedia.org For a 5-substituted pyridine, this would typically involve a 5-halopyridine derivative reacting with sodium ethoxide.

Transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig or Ullmann condensations, have also emerged as powerful tools for forming C-O bonds, including the introduction of alkoxy groups onto aromatic rings. These methods often offer milder reaction conditions and broader substrate scope compared to traditional SNAr reactions.

Below is a table summarizing various synthetic approaches for the key transformations:

| Transformation | Reagents and Conditions | Key Features | References |

| Weinreb Amide Formation | Carboxylic Acid, N,O-dimethylhydroxylamine HCl, Coupling agent (e.g., EDC, HATU) | High yield, stable product, prevents over-addition. | wikipedia.orgresearchgate.netnih.gov |

| Acid Chloride, N,O-dimethylhydroxylamine HCl, Base | Readily available starting materials. | wikipedia.orgmychemblog.com | |

| Oxidation of Dimethylpyridine | 3,5-dimethylpyridine (B147111), KMnO4, H2O | Forms 5-methylnicotinic acid. | google.comchemicalbook.com |

| 3,5-dimethylpyridine, H2O2, H2SO4 | Alternative oxidation method. | google.com | |

| Pyridine Alkoxylation | 5-Halopyridine, Sodium Ethoxide | Nucleophilic Aromatic Substitution. | wikipedia.org |

| 5-Halopyridine, Ethanol, Transition Metal Catalyst (e.g., Cu, Pd) | Cross-coupling reaction, milder conditions. |

Analytical Techniques for Structure Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structure determination of this compound. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional experiments are employed to assign the chemical environment of each atom within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their connectivity. For this compound, the spectrum is expected to show distinct signals corresponding to the ethoxy, N-methoxy, N-methyl, and pyridine ring protons. The ethoxy group typically presents as a quartet for the methylene (B1212753) protons (-OCH₂-) and a triplet for the methyl protons (-CH₃) due to spin-spin coupling. The N-methoxy (-OCH₃) and N-methyl (-NCH₃) groups are expected to appear as sharp singlets. The protons on the pyridine ring will appear in the aromatic region with specific splitting patterns determined by their positions and coupling to adjacent protons. An interesting feature of N-methoxy-N-methyl amides (Weinreb amides) is the potential for restricted rotation around the amide C-N bond, which can lead to the observation of broadened signals or distinct rotamers for the N-methyl and N-methoxy groups at room temperature.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. Key signals include the carbonyl carbon of the amide group, carbons of the pyridine ring (with those attached to heteroatoms appearing at characteristic shifts), and the aliphatic carbons of the ethoxy, N-methoxy, and N-methyl groups. The chemical shift of a methoxy (B1213986) carbon can be indicative of its position and steric environment. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Group | Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Multiplicity (¹H) |

| Ethoxy | -OC H₂CH₃ | ~4.1 - 4.4 | ~60 - 70 | Quartet (q) |

| Ethoxy | -OCH₂C H₃ | ~1.3 - 1.5 | ~14 - 16 | Triplet (t) |

| Pyridine Ring | Aromatic C-H | ~7.5 - 8.8 | ~110 - 155 | Singlet (s), Doublet (d) |

| Amide | C =O | - | ~165 - 175 | - |

| N-Methoxy | -OC H₃ | ~3.5 - 3.8 | ~60 - 65 | Singlet (s) |

| N-Methyl | -NC H₃ | ~3.2 - 3.4 | ~30 - 35 | Singlet (s) |

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and deduce structural information based on the fragmentation patterns of a compound. For this compound, techniques like Electrospray Ionization (ESI) are typically used to generate a molecular ion, often observed as a protonated species [M+H]⁺.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental composition and confirmation of the molecular formula.

The fragmentation pattern observed in the mass spectrum provides valuable structural clues. Key fragmentation pathways for this molecule would likely involve the cleavage of the amide and ether bonds. Common fragmentation patterns can help differentiate between isomers and confirm the connectivity of the molecule. libretexts.org

Expected Fragmentation Pathways:

Loss of the ethoxy group: Cleavage resulting in the loss of an ethoxy radical (•OCH₂CH₃) or ethylene (B1197577) (C₂H₄) and water.

Loss of the N-methoxy group: Fragmentation leading to the loss of a methoxy radical (•OCH₃).

Amide bond cleavage: Cleavage of the C-N bond of the amide can generate a stable acylium ion corresponding to the pyridine carbonyl fragment.

Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a common pathway for amines and related structures. libretexts.org

Table 2: Predicted Mass Spectrometry Fragments for this compound (Molecular Weight: 210.23 g/mol )

| Fragment Ion | Description | Predicted m/z |

| [M+H]⁺ | Protonated molecular ion | 211.11 |

| [M-OCH₃]⁺ | Loss of the methoxy group | 180.08 |

| [M-OC₂H₅]⁺ | Loss of the ethoxy group | 166.06 |

| [Py-C=O]⁺ | Acylium ion after amide cleavage | 150.05 |

| [M-N(O)CH₃]⁺ | Cleavage of the amide bond | 150.05 |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of this compound would display characteristic absorption bands for its constituent functional groups.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H (Aromatic) | Stretch | 3000 - 3100 | Medium |

| C-H (Alkyl) | Stretch | 2850 - 3000 | Medium |

| C=O (Amide) | Stretch | 1640 - 1680 | Strong |

| C=C, C=N (Pyridine Ring) | Stretch | 1400 - 1600 | Medium-Strong |

| C-O (Ether/Alkoxy) | Stretch | 1050 - 1250 | Strong |

| C-N (Amide) | Stretch | 1200 - 1350 | Medium |

Exploration of Chemical Derivatization and Analogue Synthesis Strategies

Chemical derivatization of this compound allows for the synthesis of analogues with modified properties. Strategies typically focus on the reactive centers of the molecule: the N-methoxy-N-methyl amide side chain and the ethoxy substituent on the pyridine ring.

The N-methoxy-N-methyl amide, commonly known as a Weinreb amide, is a versatile functional group prized for its controlled reactivity. researchgate.net It serves as a stable precursor that can be readily converted into other functionalities, primarily ketones and aldehydes.

Synthesis of Ketones: Weinreb amides react cleanly with a single equivalent of organometallic reagents, such as Grignard (R-MgX) or organolithium (R-Li) reagents, to produce ketones. The reaction proceeds via a stable chelated intermediate that resists over-addition, which is a common side reaction when using more reactive starting materials like acid chlorides or esters. researchgate.net

Synthesis of Aldehydes: The amide can be selectively reduced to the corresponding aldehyde using common hydride reducing agents. Reagents like Diisobutylaluminium hydride (DIBAL-H) or Lithium aluminum hydride (LiAlH₄) at controlled temperatures effectively perform this transformation.

Other Reactions: Under strongly basic conditions, Weinreb amides can undergo an E2 elimination to generate formaldehyde, representing a potential side reaction pathway. lookchem.com More extensive transformations can convert the amide into other groups, such as amines, through multi-step reduction processes.

Table 4: Synthetic Transformations of the N-Methoxy-N-methyl Amide Group

| Reagent(s) | Typical Conditions | Resulting Functional Group |

| R-MgX or R-Li | Anhydrous ether or THF, -78 °C to 0 °C | Ketone (Py-CO-R) |

| DIBAL-H or LiAlH₄ | Anhydrous THF, -78 °C | Aldehyde (Py-CHO) |

| s-BuLi / PMDTA | THF | Formaldehyde (side product) lookchem.com |

Isosteric replacement is a fundamental strategy in medicinal chemistry used to modify a lead compound's physicochemical and biological properties without drastically altering its shape and binding conformation. nih.gov Replacing the 5-ethoxy group with various isosteres can modulate parameters such as solubility, metabolic stability, lipophilicity, and target affinity.

The goal of such replacements is to fine-tune the molecule's properties. For instance, replacing the ethoxy group can alter hydrogen bonding capabilities, introduce metabolic blocks, or change the electronic nature of the pyridine ring. Bioisosteric replacement of a pyridine ring with a benzonitrile, for example, can sometimes improve biological activity by displacing unfavorable water molecules in a binding site. researchgate.netresearchgate.net

Potential Isosteric Replacements for the Ethoxy Group:

Other Alkoxy Groups: Replacing ethoxy with smaller (methoxy) or larger (isopropoxy) alkoxy groups can systematically probe the steric tolerance of a potential binding pocket and modify lipophilicity.

Fluorinated Alkoxy Groups: Groups like trifluoromethoxy (-OCF₃) or difluoromethoxy (-OCHF₂) are often used to block metabolic oxidation at that position and can significantly alter the electronic properties of the pyridine ring due to the high electronegativity of fluorine.

Alkylthio Groups: A thioether (-SCH₂CH₃) is a classical bioisostere of an ether, replacing the oxygen atom with sulfur. This changes bond angles, size, and hydrogen bonding potential.

Halogens: Replacing the entire ethoxy group with a halogen (e.g., Cl, F) can explore the necessity of the alkoxy moiety for activity while modifying the electronic landscape of the ring.

Saturated Rings: In some contexts, replacing an aromatic pyridine ring with a saturated mimetic, such as a 3-azabicyclo[3.1.1]heptane core, has been shown to dramatically improve solubility and metabolic stability. chemrxiv.org

Table 5: Examples of Isosteric Replacements for the 5-Ethoxy Group

| Original Group | Isosteric Replacement | Rationale for Modification |

| Ethoxy (-OCH₂CH₃) | Methoxy (-OCH₃) | Reduce steric bulk, slightly alter lipophilicity. |

| Ethoxy (-OCH₂CH₃) | Isopropoxy (-OCH(CH₃)₂) | Increase steric bulk and lipophilicity. |

| Ethoxy (-OCH₂CH₃) | Trifluoromethoxy (-OCF₃) | Increase metabolic stability, enhance lipophilicity, act as a strong electron-withdrawing group. |

| Ethoxy (-OCH₂CH₃) | Ethylthio (-SCH₂CH₃) | Alter bond angles and polarity; classical bioisostere. |

| Ethoxy (-OCH₂CH₃) | Chlorine (-Cl) | Remove H-bond acceptor, act as a lipophilic electron-withdrawing group. |

Systematic Introduction of Additional Substituents on the Pyridine Ring of this compound

The pyridine ring of this compound, a Weinreb amide derivative of 5-ethoxynicotinic acid, presents a scaffold amenable to further functionalization. The existing ethoxy group at the C5 position and the N-methoxy-N-methyl-nicotinamide moiety at the C3 position significantly influence the regioselectivity of subsequent substitution reactions. The systematic introduction of additional substituents at the C2, C4, and C6 positions can be strategically achieved through various synthetic methodologies, primarily leveraging the electronic nature of the substituted pyridine ring.

Directed ortho-Metalation (DoM)

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. wikipedia.orgorganic-chemistry.orgchemeurope.com In the context of this compound, both the C3-Weinreb amide and the C5-ethoxy group can potentially act as directed metalation groups (DMGs). The amide functionality is generally a stronger DMG than an alkoxy group. organic-chemistry.org This suggests that treatment with a strong organolithium base, such as n-butyllithium or sec-butyllithium, in the presence of a chelating agent like tetramethylethylenediamine (TMEDA), would preferentially direct deprotonation to the C4 position, which is ortho to the Weinreb amide.

Once the lithiated intermediate is formed at the C4 position, it can be quenched with a variety of electrophiles to introduce a range of substituents. This methodology provides a predictable and efficient route to 4-substituted derivatives.

Table 1: Potential C4-Substitutions via Directed ortho-Metalation

| Electrophile | Reagent Example | Introduced Substituent |

| Halogenation | I2, Br2, Cl3CCCl3 | -I, -Br, -Cl |

| Alkylation | CH3I, (CH3)2SO4 | -CH3 |

| Hydroxylation | MoOPH | -OH |

| Carboxylation | CO2 (gas) | -COOH |

| Silylation | (CH3)3SiCl | -Si(CH3)3 |

It is important to note that while the Weinreb amide is a potent DMG, the activating effect of the C5-ethoxy group could also influence the acidity of the C4 and C6 protons. Careful optimization of reaction conditions, including the choice of base, solvent, and temperature, would be crucial to ensure high regioselectivity.

Electrophilic Aromatic Substitution

The pyridine ring is generally electron-deficient and thus less reactive towards electrophilic aromatic substitution compared to benzene. However, the presence of the strongly activating C5-ethoxy group enhances the electron density of the ring, making it more susceptible to electrophilic attack. The directing influence of the substituents needs to be considered. The C5-ethoxy group is an ortho, para-director, activating the C4 and C6 positions. Conversely, the C3-nicotinamide moiety is a deactivating group and a meta-director, directing incoming electrophiles to the C2, C4, and C6 positions. The combined effect of these two groups would strongly favor electrophilic substitution at the C4 and C6 positions.

Halogenation:

Direct halogenation of the 5-ethoxynicotinamide core can introduce bromine or chlorine atoms onto the pyridine ring. The reaction conditions would need to be carefully controlled to avoid over-halogenation and to manage the regioselectivity between the C4 and C6 positions.

Nitration:

The introduction of a nitro group onto the pyridine ring can be achieved using standard nitrating agents, such as a mixture of nitric acid and sulfuric acid. wikipedia.orgyoutube.com Given the electronic properties of the starting material, nitration is expected to occur at the C4 or C6 position. The nitro group can subsequently be reduced to an amino group, providing a handle for further derivatization.

Table 2: Potential Electrophilic Substitutions on the Pyridine Ring

| Reaction Type | Reagents and Conditions | Expected Position of Substitution | Resulting Substituent |

| Bromination | Br2, acetic acid | C4 and/or C6 | -Br |

| Chlorination | Cl2, FeCl3 | C4 and/or C6 | -Cl |

| Nitration | HNO3, H2SO4, 0 °C to rt | C4 and/or C6 | -NO2 |

Palladium-Catalyzed Cross-Coupling Reactions

To introduce carbon-carbon and carbon-heteroatom bonds, palladium-catalyzed cross-coupling reactions are indispensable tools. This approach first requires the introduction of a halide (typically bromine or iodine) onto the pyridine ring, as described above. The resulting halo-substituted this compound can then be subjected to various cross-coupling reactions.

Suzuki Coupling:

The Suzuki coupling reaction allows for the formation of a new carbon-carbon bond by reacting the halogenated pyridine derivative with an organoboron compound, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. This is a versatile method for introducing a wide range of aryl, heteroaryl, and alkyl groups.

Sonogashira Coupling:

The Sonogashira coupling enables the formation of a carbon-carbon triple bond by reacting the halogenated pyridine with a terminal alkyne. organic-chemistry.orglibretexts.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base.

Table 3: Introduction of Substituents via Cross-Coupling Reactions of Halogenated Intermediates

| Cross-Coupling Reaction | Reactant | Catalyst System | Introduced Substituent |

| Suzuki Coupling | Arylboronic acid (e.g., C6H5B(OH)2) | Pd(PPh3)4, Na2CO3 | Aryl (e.g., -C6H5) |

| Suzuki Coupling | Alkylboronic acid | PdCl2(dppf), K2CO3 | Alkyl |

| Sonogashira Coupling | Terminal alkyne (e.g., HC≡CR) | PdCl2(PPh3)2, CuI, Et3N | Alkynyl (-C≡CR) |

The systematic application of these methodologies allows for the controlled and regioselective introduction of a wide array of functional groups onto the pyridine ring of this compound, thereby enabling the generation of a library of novel derivatives for further investigation.

Advanced Computational and Theoretical Investigations of 5 Ethoxy N Methoxy N Methyl Nicotinamide

Quantum Chemical Calculations and Electronic Structure Characterization

Quantum chemical calculations are fundamental in elucidating the electronic structure and reactivity of molecules. These methods provide insights into molecular geometry, orbital energies, and electron distribution, which are crucial for understanding the chemical behavior of 5-Ethoxy-N-methoxy-N-methyl-nicotinamide.

The initial step in computational analysis is the determination of the molecule's most stable three-dimensional structure, known as geometry optimization. Density Functional Theory (DFT) is a widely used set of methods for this purpose due to its balance of accuracy and computational cost. researchgate.netnih.gov

Commonly employed DFT functionals for such analyses include:

B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This hybrid functional is known for its reliability in predicting the geometries of a wide range of organic molecules. researchgate.netnih.gov

M06-2X: This high-non-locality hybrid meta-GGA functional is particularly effective for main-group thermochemistry, kinetics, and non-covalent interactions. nih.govbirmingham.ac.ukresearchgate.net

Hartree-Fock (HF): While a foundational ab initio method, HF does not account for electron correlation and is often used as a baseline for more advanced calculations. uni-rostock.de

The optimization process systematically alters the molecular geometry to find the lowest energy conformation on the potential energy surface.

The accuracy of quantum chemical calculations is also heavily dependent on the choice of the basis set, which is a set of mathematical functions used to describe the atomic orbitals. wikipedia.org Pople-style basis sets are frequently used for organic molecules:

6-31+G(d,p): This is a split-valence basis set that includes diffuse functions (+) on heavy atoms to better describe anions and weak interactions, and polarization functions (d,p) on heavy atoms and hydrogens, respectively, to allow for more flexibility in orbital shapes. researchgate.net

6-31++G(d,p): This basis set extends 6-31+G(d,p) by adding diffuse functions on hydrogen atoms as well, which can be important for describing systems with hydrogen bonding. uni-rostock.de

The choice of basis set represents a compromise between accuracy and computational expense. Larger and more flexible basis sets generally yield more accurate results but require significantly more computational resources. wikipedia.orggaussian.com

Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. wikipedia.org The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the most important orbitals in chemical reactions.

HOMO: Represents the ability of a molecule to donate electrons. A higher HOMO energy indicates a better electron donor.

LUMO: Represents the ability of a molecule to accept electrons. A lower LUMO energy indicates a better electron acceptor.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more reactive. malayajournal.org

Contour plots of the HOMO and LUMO would visualize the regions of the molecule where these orbitals are localized, providing insights into potential sites for electrophilic and nucleophilic attack.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

| Parameter | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.3 |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. researchgate.netresearchgate.net It is plotted on the molecule's electron density surface and uses a color scale to indicate different potential values.

Red regions: Indicate negative electrostatic potential, corresponding to areas with an excess of electrons (e.g., lone pairs on electronegative atoms like oxygen and nitrogen). These are sites prone to electrophilic attack. malayajournal.orgresearchgate.net

Blue regions: Indicate positive electrostatic potential, corresponding to areas with a deficiency of electrons (e.g., hydrogen atoms attached to electronegative atoms). These are sites prone to nucleophilic attack. malayajournal.orgresearchgate.net

Green regions: Represent neutral or near-zero potential. malayajournal.org

For this compound, the MEP surface would likely show negative potential around the oxygen and nitrogen atoms of the nicotinamide (B372718) moiety and the ethoxy group, and positive potential around the hydrogen atoms.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding within a molecule in terms of localized bonds, lone pairs, and intermolecular interactions. researchgate.netq-chem.com It transforms the calculated wave function into a representation that aligns with the familiar Lewis structure concepts.

NBO analysis can quantify:

Hybridization: The spd character of atomic orbitals in forming bonds.

Bond Order: The nature of the chemical bonds (single, double, triple).

Charge Transfer: The delocalization of electron density from occupied "donor" orbitals to unoccupied "acceptor" orbitals, which can be used to analyze hyperconjugative and resonance effects. uba.arwisc.edu

Electronegativity (χ): The tendency of a molecule to attract electrons. It is calculated as χ = -(EHOMO + ELUMO)/2.

Chemical Potential (μ): The negative of electronegativity (μ = -χ).

Chemical Hardness (η): A measure of the resistance to charge transfer. It is calculated as η = (ELUMO - EHOMO)/2.

Electrophilicity Index (ω): A measure of the electrophilic character of a molecule. It is calculated as ω = μ2 / (2η).

These descriptors provide a quantitative basis for comparing the reactivity of different molecules.

Table 2: Hypothetical Global Reactivity Descriptors for this compound

| Descriptor | Value (eV) |

|---|---|

| Electronegativity (χ) | 3.85 |

| Chemical Potential (μ) | -3.85 |

| Chemical Hardness (η) | 2.65 |

| Electrophilicity Index (ω) | 2.79 |

Molecular Docking and Protein-Ligand Interaction Modeling

Similarly, specific molecular docking studies and protein-ligand interaction models for this compound are not described in the currently available body of scientific research. While the principles of these techniques are well-established, their direct application to this compound has not been documented in published studies.

Prediction of Binding Modes and Affinities within Target Active Sites

There are no publicly available research findings that predict the binding modes and affinities of this compound within any specific target active sites.

Characterization of Non-Covalent Interactions (Hydrogen Bonding, π-Stacking, Hydrophobic Interactions)

Specific characterizations of the non-covalent interactions, such as hydrogen bonding, π-stacking, and hydrophobic interactions, for this compound in the context of protein-ligand binding are not available in the scientific literature.

Validation of Docking Protocols and Scoring Functions

As no specific docking studies for this compound have been published, there is no information regarding the validation of docking protocols and scoring functions for this particular ligand.

In Silico Screening and Virtual Library Design for Nicotinamide Analogues

The exploration of nicotinamide analogues through computational methods has opened new avenues for the discovery of molecules with enhanced stability and bioactivity. These in silico techniques allow for the systematic evaluation of a large number of derivatives, providing valuable insights that guide synthetic efforts.

The computational expansion of the nicotinamide chemical space involves the generation of large, diverse libraries of virtual compounds based on the nicotinamide scaffold. This process allows researchers to explore a wide range of structural modifications that would be time-consuming and costly to synthesize and test experimentally. Techniques such as combinatorial enumeration, where different functional groups are systematically attached to the core nicotinamide structure, and fragment-based design are employed to create these virtual libraries. researchgate.net

For a molecule like this compound, computational expansion could involve modifying the ethoxy and methoxy-methyl-amide groups, as well as substituting various positions on the pyridine (B92270) ring. The goal is to generate a comprehensive library of analogues that can be screened for desired properties. A study systematically generated a library of 132 nicotinamide cofactor biomimetic (NCB) candidates to expand the diversity of currently explored NCBs. rsc.orgchemrxiv.org Over 85% of these had not been previously characterized in the literature. rsc.orgchemrxiv.org

Interactive Table: Virtual Analogue Classes from Computational Expansion Below is an interactive table showcasing classes of virtual analogues that could be generated from the this compound scaffold.

| Scaffold Position | Modification Type | Example Functional Groups | Rationale for Exploration |

| C5-Ethoxy Group | Alkoxy Chain Length Variation | Methoxy (B1213986), Propoxy, Isopropoxy | Investigate impact on solubility and steric interactions. |

| N-methoxy-N-methyl-amide | Amide Substitution | Diethylamide, Piperidinyl, Morpholinyl | Modulate electronic properties and metabolic stability. |

| Pyridine Ring | Aromatic Substitution | Fluoro, Chloro, Methyl, Cyano | Tune pKa, dipole moment, and potential for specific interactions. |

| Weinreb Amide | Bioisosteric Replacement | Oxadiazoles (B1248032), Triazoles, Tetrazoles | Explore alternative functionalities with similar spatial and electronic properties. |

Once a virtual library of nicotinamide analogues has been generated, predictive modeling techniques are employed to assess their potential bioactivity and stability. Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a molecule with its biological activity. nih.gov These models are trained on datasets of known compounds and can then be used to predict the activity of new, untested molecules.

Molecular docking simulations are another powerful tool used to predict how a molecule will bind to a specific protein target. mdpi.com This is particularly relevant for nicotinamide analogues designed as enzyme inhibitors or cofactor mimics. By simulating the binding pose and estimating the binding affinity, researchers can prioritize compounds that are most likely to be active.

For stability, computational methods like Density Functional Theory (DFT) can be used to evaluate the decomposition mechanisms of nicotinamide analogues. rsc.orgchemrxiv.org For instance, the protonation at the C5 position of the nicotinamide ring has been identified as a key factor in the degradation of nicotinamide cofactor biomimetics (NCBs) in phosphate (B84403) buffers. rsc.orgchemrxiv.org A linear regression model trained on DFT-calculated descriptors can predict the stability of NCBs, helping to design more robust molecules. rsc.orgchemrxiv.org

Interactive Table: Key Predictive Parameters in In Silico Modeling The following table outlines key parameters used in the predictive modeling of nicotinamide analogues.

| Parameter | Computational Method | Predicted Property | Significance |

| Binding Affinity | Molecular Docking | Potency of interaction with a target protein. | Prioritizes compounds with high expected biological activity. |

| QSAR Descriptors | Statistical Modeling | Correlation of molecular features with bioactivity. | Enables rapid screening of large virtual libraries. |

| Solvation Energy | Continuum Solvation Models | Solubility in aqueous and non-aqueous environments. | Informs on bioavailability and formulation potential. |

| Decomposition Barrier | Density Functional Theory (DFT) | Chemical stability under specific conditions. | Guides the design of molecules with improved shelf-life and in vivo stability. rsc.orgchemrxiv.org |

| Lipophilicity (logP) | Fragment-based Calculation | Membrane permeability and distribution. | Predicts pharmacokinetic properties. |

The insights gained from computational expansion and predictive modeling inform the rational design of novel Nicotinamide Cofactor Biomimetics (NCBs). rsc.orgchemrxiv.orgresearchgate.net NCBs are synthetic molecules that mimic the function of natural nicotinamide cofactors like NAD(P)H but may offer advantages such as lower cost and improved stability. researchgate.netacs.org

Key design principles for NCBs include:

Maintaining the Redox-Active Moiety : The core nicotinamide ring, responsible for hydride transfer, must be preserved. researchgate.net

Tuning Redox Potential : Modifications to the nicotinamide structure can alter its redox potential, allowing for the design of cofactors tailored to specific enzymatic reactions. acs.orgosti.gov

Enhancing Stability : Computational predictions of degradation pathways guide modifications to improve stability in biological and industrial settings. rsc.orgchemrxiv.org For example, understanding that protonation at the C5 position affects stability can lead to the design of analogues where this position is sterically or electronically protected. rsc.orgchemrxiv.org

The systematic examination of NCB stability, electrochemical redox potentials, and kinetics provides trends for the improved design of these molecules. acs.orgosti.gov For instance, studies have shown that the linker length between the nicotinamide and an unconjugated aromatic ring can significantly impact redox activity. researchgate.net

Interactive Table: Rational Design Principles for Nicotinamide Cofactor Biomimetics This table summarizes the core principles guiding the rational design of novel NCBs.

| Design Principle | Objective | Computational Approach | Example Application |

| Redox Potential Modulation | To match the energetic requirements of a specific enzyme. | DFT calculations of frontier molecular orbital energies. | Introduction of electron-withdrawing or -donating groups on the pyridine ring. |

| Enhanced Chemical Stability | To increase the half-life of the cofactor in reaction buffers. | QM/MM simulations to model degradation pathways. | Substitution at the C5 position to prevent protonation-induced decomposition. rsc.orgchemrxiv.org |

| Improved Enzyme Recognition | To increase the binding affinity and catalytic efficiency with a target oxidoreductase. | Molecular docking and molecular dynamics simulations. | Modification of the amide side chain to form specific hydrogen bonds in the enzyme's active site. |

| Cost-Effective Synthesis | To design molecules that can be synthesized efficiently. | Retrosynthetic analysis software and reaction pathway prediction. | Prioritizing designs that utilize readily available starting materials and high-yield reactions. |

Elucidation of Molecular Interactions and Biochemical Mechanisms of Action for 5 Ethoxy N Methoxy N Methyl Nicotinamide

Target Identification and Engagement Studies in Vitro

In vitro studies are foundational for characterizing the biochemical profile of a novel compound. For a nicotinamide (B372718) derivative such as 5-Ethoxy-N-methoxy-N-methyl-nicotinamide, initial investigations would likely focus on enzymes and receptors known to interact with the nicotinamide scaffold.

Nicotinamide and its analogs are known to interact with several enzymes, most notably those involved in NAD+ metabolism. One such key enzyme is Nicotinamide N-methyltransferase (NNMT), which catalyzes the methylation of nicotinamide. nih.govnih.gov Aberrant NNMT activity is implicated in various diseases, making it a significant therapeutic target. nih.gov

A compound like this compound, which is a substituted nicotinamide, could potentially act as a substrate or an inhibitor of NNMT. Kinetic studies would be essential to determine the nature of this interaction. These studies would measure the rate of the enzymatic reaction in the presence of varying concentrations of the compound to determine parameters like the Michaelis constant (Km) and the maximal velocity (Vmax) if it's a substrate, or the inhibition constant (Ki) if it's an inhibitor.

Given that the compound already possesses a methyl group on the amide nitrogen, it may act as a competitive or non-competitive inhibitor of NNMT by binding to the active site or an allosteric site, preventing the binding or methylation of the natural substrate, nicotinamide.

Table 1: Illustrative Enzyme Inhibition Profile for this compound (Note: This data is hypothetical and for illustrative purposes only.)

| Enzyme Target | Type of Inhibition | IC50 (µM) | Ki (µM) |

|---|---|---|---|

| Nicotinamide N-methyltransferase (NNMT) | Competitive | 15.2 | 7.8 |

| Poly(ADP-ribose) Polymerase-1 (PARP-1) | Non-competitive | 25.5 | 18.3 |

While nicotinamide itself is not primarily known for high-affinity interactions with specific receptors, its derivatives can exhibit significant receptor binding activity. For instance, various nicotinamide-based compounds have been developed as agonists or antagonists for receptors like the sphingosine-1-phosphate-1 (S1P1) receptor. nih.govacs.org

Receptor binding assays would be employed to screen this compound against a panel of known receptors. These assays measure the displacement of a radiolabeled ligand from its receptor by the test compound, allowing for the determination of its binding affinity (expressed as Ki or IC50). Subsequent functional assays would then determine whether the compound acts as an agonist (activating the receptor) or an antagonist (blocking the receptor). The presence of the ethoxy and methoxy-methyl groups could confer novel binding properties not seen with unsubstituted nicotinamide.

Table 2: Hypothetical Receptor Binding Profile for this compound (Note: This data is hypothetical and for illustrative purposes only.)

| Receptor Target | Binding Affinity (Ki, nM) | Functional Activity | Efficacy (%) |

|---|---|---|---|

| S1P1 | 50 | Agonist | 85 |

| Melatonin Receptor MT1 | >10,000 | N/A | N/A |

Modulation of Cellular Pathways and Biochemical Processes

The true therapeutic potential of a compound is revealed by its effects on cellular pathways. As a nicotinamide derivative, this compound is hypothesized to play a significant role in cellular metabolism, DNA repair, and oxidative stress responses.

Nicotinamide is a crucial precursor for the synthesis of nicotinamide adenine (B156593) dinucleotide (NAD+), a coenzyme central to cellular energy metabolism and redox reactions. biorxiv.orgnih.gov The balance between NAD+ and its reduced form, NADH, is critical for maintaining cellular homeostasis. nih.govnih.gov

By potentially influencing the enzymes of the NAD+ salvage pathway, this compound could modulate intracellular NAD+ levels. biorxiv.org An increase in NAD+ levels can enhance metabolic processes like glycolysis and oxidative phosphorylation, leading to increased ATP production. nih.govnih.gov Conversely, inhibition of NAD+-consuming enzymes could also preserve the cellular NAD+ pool. nih.gov The impact of this compound would be assessed by measuring the NAD+/NADH ratio, cellular ATP levels, and the rates of glycolysis and oxygen consumption in cultured cells.

Table 3: Potential Effects on Cellular Energy Metabolism (Note: This data is hypothetical and for illustrative purposes only.)

| Parameter | Change upon Treatment | Fold Change (vs. Control) |

|---|---|---|

| Intracellular NAD+ Level | Increase | 1.8 |

| NAD+/NADH Ratio | Increase | 1.5 |

| Cellular ATP Content | Increase | 1.6 |

Nicotinamide is a known inhibitor of Poly(ADP-ribose) polymerases (PARPs), a family of enzymes critical for DNA repair. nih.gov PARP-1, in particular, detects DNA strand breaks and, upon activation, synthesizes poly(ADP-ribose) chains on various nuclear proteins to signal for and facilitate DNA repair. nih.govfrontiersin.org This process consumes large amounts of NAD+. nih.gov

As a structural analog of nicotinamide, this compound is expected to exhibit inhibitory activity against PARPs. nih.gov By competing with NAD+ for the PARP active site, it could prevent the synthesis of poly(ADP-ribose) and thereby modulate DNA repair processes. This interaction would be particularly relevant in the context of cancer therapy, where PARP inhibitors have shown significant promise. frontiersin.org Studies would involve measuring PARP activity in cell lysates and assessing markers of DNA damage and repair, such as γ-H2AX foci, in cells treated with the compound.

Table 4: Predicted Interactions with DNA Repair Pathways (Note: This data is hypothetical and for illustrative purposes only.)

| Cellular Process/Marker | Effect of Compound | Significance |

|---|---|---|

| PARP-1 Activity | Inhibition | Reduces NAD+ consumption during DNA repair. |

| DNA Strand Break Rejoining | Delay | Consistent with PARP inhibition. nih.gov |

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them, is implicated in a wide range of pathologies. nih.govfrontiersin.org Mitochondria are a primary source of cellular ROS. nih.gov Nicotinamide has been shown to possess antioxidant properties, reducing ROS levels and protecting cells from oxidative damage. nih.govnih.gov

The mechanism of this protective effect is linked to its role in maintaining NAD(P)H levels, which are essential for regenerating key antioxidant molecules like glutathione. By bolstering the NAD+ pool, nicotinamide can enhance the cell's antioxidant capacity. nih.gov It is plausible that this compound would share these antioxidant properties. Its effects would be quantified by measuring intracellular ROS levels, the activity of antioxidant enzymes (e.g., superoxide (B77818) dismutase, catalase), and the levels of oxidized macromolecules (e.g., lipid peroxides, carbonylated proteins) in cells under oxidative stress.

Table 5: Anticipated Effects on Oxidative Stress Markers (Note: This data is hypothetical and for illustrative purposes only.)

| Marker | Change in Oxidatively Stressed Cells | Implication |

|---|---|---|

| Intracellular ROS Levels | Decrease | Compound exhibits antioxidant activity. |

| Glutathione (GSH/GSSG) Ratio | Increase | Enhanced antioxidant capacity. |

| Lipid Peroxidation | Decrease | Protection against membrane damage. |

Molecular Basis of Observed Biological Activities in Vitro

Mechanistic Insights into Antimicrobial Activity

Currently, there is no available research detailing the antimicrobial properties or the corresponding mechanism of action for this compound. A comprehensive investigation would typically involve determining its minimum inhibitory concentration (MIC) against a panel of pathogenic bacteria and fungi. Subsequent mechanistic studies would aim to identify the specific cellular targets, such as enzymes involved in cell wall synthesis, protein synthesis, or DNA replication, that are inhibited by the compound. Techniques like enzyme kinetics, molecular docking, and transcriptomic analysis would be instrumental in elucidating these interactions.

Understanding the Anticancer Mechanism of Action

The precise molecular pathways through which this compound may exert anticancer effects have not been documented in the available literature. A typical investigation into its anticancer mechanism would involve assessing its cytotoxicity against various cancer cell lines and identifying the mode of cell death, such as apoptosis, necrosis, or autophagy. Further studies would focus on its effects on key cancer-related signaling pathways, including those involved in cell cycle regulation, proliferation (e.g., MAPK/ERK, PI3K/Akt), and angiogenesis. Determining its ability to inhibit specific protein kinases or other crucial cellular targets would be a key aspect of this research.

Molecular Modulations Underlying Anti-Inflammatory Effects

The molecular basis for any potential anti-inflammatory activity of this compound remains to be elucidated. Research in this area would typically involve in vitro models of inflammation, such as lipopolysaccharide (LPS)-stimulated macrophages. The investigation would focus on the compound's ability to modulate the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and mediators (e.g., nitric oxide, prostaglandins). Mechanistic studies would explore its impact on key inflammatory signaling pathways, such as NF-κB and JAK/STAT, to identify the specific molecular targets responsible for its anti-inflammatory action.

Correlation between Computational Predictions and Experimental Mechanistic Findings

A robust scientific investigation would integrate computational modeling with experimental validation to understand the structure-activity relationship of this compound. Computational approaches, such as molecular docking and quantum chemical calculations, could predict potential biological targets and binding affinities. These theoretical predictions would then require experimental verification through in vitro assays to confirm the compound's activity and mechanism of action. At present, no such correlative studies for this compound are available.

Structure Activity Relationship Sar of 5 Ethoxy N Methoxy N Methyl Nicotinamide Analogues

Systematic Investigation of Substituent Effects on Biological Potency and Selectivity.

A systematic investigation into how substituents affect the biological activity of nicotinamide (B372718) analogues is fundamental to drug design. The electronic properties, steric bulk, and lipophilicity of substituents can profoundly influence a molecule's interaction with its biological target, as well as its absorption, distribution, metabolism, and excretion (ADME) properties.

Electronic Effects: The oxygen atom of the ethoxy group is electron-donating through resonance, which can increase the electron density of the pyridine (B92270) ring. This alteration in electron distribution can affect the molecule's ability to participate in hydrogen bonding or π-π stacking interactions with a receptor.

Lipophilicity: The ethyl component of the ethoxy group increases the lipophilicity of the molecule compared to an unsubstituted or a methoxy-substituted analogue. This can enhance membrane permeability and potentially improve oral bioavailability. However, excessive lipophilicity can also lead to decreased aqueous solubility and increased metabolic breakdown.

Steric Factors: The ethoxy group is larger than a hydrogen atom or a methoxy (B1213986) group. This steric bulk can either be beneficial, by promoting a favorable binding conformation and filling a hydrophobic pocket in the receptor, or detrimental, by causing steric hindrance that prevents optimal binding.

In studies of other pyridine derivatives, the substitution of a methoxy group with a larger ethoxy group has been shown to be advantageous for certain biological activities. For instance, in a series of spiro-pyridine derivatives, the ethoxy-substituted compound demonstrated superior cytotoxic activity compared to its methoxy counterpart, suggesting that the increased size and lipophilicity were favorable for this particular target. nih.gov

Table 1: Postulated Influence of 5-Position Substituents on Nicotinamide Analogue Activity

| Substituent at 5-Position | Electronic Effect | Lipophilicity (LogP contribution) | Steric Bulk | Potential Impact on Activity |

| -H | Neutral | Neutral | Minimal | Baseline activity |

| -OCH₃ (Methoxy) | Electron-donating | Moderate increase | Small | May improve potency and solubility |

| -OCH₂CH₃ (Ethoxy) | Electron-donating | Higher increase | Moderate | Potentially enhanced potency and membrane permeability nih.gov |

| -Cl | Electron-withdrawing | Moderate increase | Small | Can alter binding mode and metabolic stability |

| -NO₂ | Strongly electron-withdrawing | Decrease | Moderate | May significantly alter electronic interactions with target |

The N-methoxy-N-methyl amide, commonly known as a Weinreb amide, is a distinctive functional group with significant implications for both chemical synthesis and biological activity.

From a synthetic perspective, Weinreb amides are valued for their ability to react with organometallic reagents to form ketones without the common side reaction of over-addition to form a tertiary alcohol. nih.govrsc.org This stability is attributed to the formation of a stable chelated tetrahedral intermediate. rsc.org

In the context of medicinal chemistry, the Weinreb amide can be considered a bioisostere of other amide or ester functionalities. nih.govdrughunter.com Its significance for biological activity can be attributed to:

Metabolic Stability: The N-methoxy-N-methyl substitution can sterically hinder access by amidases, potentially increasing the metabolic stability and half-life of the compound compared to unsubstituted or N-methyl amides.

Hydrogen Bonding: The carbonyl oxygen can act as a hydrogen bond acceptor, a crucial interaction for receptor binding. Unlike secondary amides, the Weinreb amide lacks a hydrogen bond-donating N-H group, which can be advantageous for selectivity if a hydrogen bond donor is not required or is detrimental to binding at the target site.

Conformational Rigidity: The substitution on the amide nitrogen can influence the rotational barrier around the C-N bond, potentially locking the molecule into a more bioactive conformation.

Physicochemical Properties: This moiety can influence the molecule's polarity and solubility, which are critical for its pharmacokinetic profile.

While direct comparative studies on the biological activity of nicotinamide Weinreb amides versus other amide types are scarce, the strategic use of bioisosteres is a common practice in drug design to enhance potency, selectivity, and pharmacokinetic properties. nih.govnih.gov

The biological activity of nicotinamide analogues is highly sensitive to the substitution pattern on the pyridine ring. Different positions on the ring (C2, C4, C6) offer opportunities to modulate activity and selectivity.

2-Position: Substituents at the 2-position are adjacent to the pyridine nitrogen. An amino group at this position has been shown to be critical for the antifungal activity of certain nicotinamide derivatives. nih.gov The introduction of electron-withdrawing or -donating groups at this position can significantly impact the basicity of the pyridine nitrogen and its potential role in receptor binding.

4-Position: The 4-position is electronically distinct from the 2- and 6-positions. In a study of nicotinic acid derivatives, various substituents at the 4-position, including methoxy, amino, and benzylamino groups, were explored for their potential as inhibitors of glycolysis in cancer cells. mdpi.com

6-Position: This position is adjacent to the pyridine nitrogen and opposite the carboxamide group. In antifungal nicotinamide analogues, moving an essential amino group from the 2-position to the 6-position resulted in a loss of activity, indicating the high positional importance of substituents. nih.gov

Table 2: Representative SAR of Substituted Nicotinamide Analogues from Antifungal Studies nih.gov

| Compound | 2-Position Substituent | N-Aryl Substituent | Antifungal Activity (MIC, µg/mL) |

| Lead Compound | -NH₂ | 3-isopropylphenyl | 0.25 |

| Analogue 1 | -H | 3-isopropylphenyl | > 64 |

| Analogue 2 | -NH₂ | 4-isopropylphenyl | 0.5 |

| Analogue 3 | -NH₂ | 2-isopropylphenyl | > 64 |

| Analogue 4 | 6-NH₂ (isomer) | 3-isopropylphenyl | > 64 |

This table is a simplified representation based on findings from a study on antifungal nicotinamide derivatives to illustrate SAR principles.

Stereochemical Considerations and Their Impact on SAR.

Stereochemistry plays a pivotal role in the interaction of small molecules with chiral biological targets such as enzymes and receptors. The parent compound, 5-Ethoxy-N-methoxy-N-methyl-nicotinamide, is achiral. However, the introduction of chiral centers into its analogues would necessitate a thorough evaluation of the stereoisomers, as they can exhibit significantly different potency, efficacy, and toxicity.

A prominent example within the broader class of nicotinamide derivatives is nicotinamide riboside. For this molecule and its analogues, the stereochemistry of the glycosidic bond is crucial. The β-anomer is the biologically active form, serving as a precursor to nicotinamide adenine (B156593) dinucleotide (NAD+), while the α-anomer is typically inactive. This highlights that biological systems can be highly stereospecific, and the synthesis of single, active stereoisomers is often a key objective in drug development.

Should analogues of this compound be designed with chiral substituents, for example, on the ethoxy group or as part of a more complex amide moiety, it would be imperative to:

Develop stereoselective synthetic routes to obtain enantiomerically pure compounds.

Evaluate the biological activity of each stereoisomer independently to determine the eutomer (the more active isomer) and the distomer (the less active isomer).

Characterize the pharmacokinetics and potential toxicity of individual isomers.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govfrontiersin.org These models can provide predictive insights for the design of new, more potent analogues and help to elucidate the mechanism of action.

For a series of this compound analogues, a QSAR study would typically involve:

Data Set Generation: Synthesizing and testing a diverse set of analogues with varied substituents at different positions.

Descriptor Calculation: Calculating a wide range of molecular descriptors for each analogue. These descriptors quantify various physicochemical properties, including:

Electronic Descriptors: Partial atomic charges, dipole moment, HOMO/LUMO energies. These describe the electronic distribution and reactivity.

Steric Descriptors: Molecular volume, surface area, and specific sterimol parameters. These quantify the size and shape of the molecule.

Hydrophobic Descriptors: LogP (partition coefficient), which measures the lipophilicity of the compound. researchgate.net

Topological Descriptors: Indices that describe the connectivity and branching of the molecule. frontiersin.org

Model Building: Using statistical methods like multiple linear regression (MLR) or machine learning algorithms to build a mathematical equation that relates the descriptors to the observed biological activity (e.g., IC₅₀ or EC₅₀). nih.gov

Model Validation: Rigorously validating the model's predictive power using internal (e.g., cross-validation) and external test sets of compounds.

QSAR studies on other nicotinamide and pyridine series have successfully identified key features for activity. For example, a QSAR study on nicotinamide analogues as Bruton's tyrosine kinase (Btk) inhibitors highlighted the importance of specific interactions and guided the design of more potent compounds. nih.gov Such models can accelerate the drug discovery process by prioritizing the synthesis of the most promising candidates.

Derivation of Rational Design Principles from Comprehensive SAR Data.

Based on the analysis of the key structural components of this compound and the broader SAR of related compounds, several rational design principles can be derived for the development of novel analogues:

Optimize the 5-Position Substituent: The ethoxy group appears to be a favorable starting point, offering a balance of electron-donating properties and lipophilicity. Further optimization could involve exploring other alkoxy groups (e.g., propoxy, isopropoxy) or bioisosteres with similar steric and electronic profiles to fine-tune receptor interactions and pharmacokinetic properties.

Leverage the Weinreb Amide Moiety: The N-methoxy-N-methyl amide is likely a key contributor to metabolic stability and a specific hydrogen-bonding profile. Analogues could be designed where this moiety is replaced with other metabolically stable amide bioisosteres (e.g., certain heterocycles like oxadiazoles (B1248032) or triazoles) to probe the necessity of its specific features. nih.gov

Explore Pyridine Ring Substitutions: Systematic substitution at the 2-, 4-, and 6-positions with small, well-defined groups (e.g., -NH₂, -CH₃, -Cl) can be used to map the steric and electronic requirements of the binding pocket and enhance potency and selectivity.

Incorporate Stereochemical Elements: The introduction of chiral centers, if tolerated by the target, could lead to more specific and potent interactions. This requires a commitment to stereoselective synthesis and chiral resolution.

Utilize Computational Modeling: Employ QSAR and molecular docking studies to guide the design process, predict the activity of virtual compounds, and prioritize synthetic efforts, thereby saving time and resources.

By integrating these principles, medicinal chemists can systematically explore the chemical space around the this compound scaffold to develop novel drug candidates with improved therapeutic profiles.

Preclinical Biological Research on this compound Remains Undocumented in Publicly Accessible Literature

Initial investigations into the preclinical biological research applications of the chemical compound this compound have revealed a significant lack of available data across the specified areas of in vitro antimicrobial and anticancer research. Extensive searches of publicly accessible scientific literature and research databases did not yield any specific studies focused on this particular nicotinamide derivative.

Consequently, it is not possible to provide a detailed article on the antibacterial, antifungal, antibiofilm, or cytotoxic properties of this compound, nor on its effects on cancer cell cycle progression, as requested. The absence of primary research on this compound means that no data is available to populate the outlined sections and subsections.

Further research and publication in peer-reviewed journals would be necessary for a comprehensive and scientifically accurate article on the biological activities of this compound to be written. At present, the scientific community has not published any findings related to the in vitro evaluation of this compound's potential antimicrobial or anticancer efficacy.

Preclinical Biological Research Applications of 5 Ethoxy N Methoxy N Methyl Nicotinamide

In Vitro Anticancer Research.

Analysis of Apoptosis Induction Pathways.6.3. Preclinical In Vivo Studies (Mechanistic and Proof-of-Concept in Animal Models).6.3.1. Evaluation in Established Animal Models of Infection.6.3.2. Assessment in Preclinical Cancer Models, Focusing on Mechanism of Action.6.3.3. Biomarker Discovery and Validation in Preclinical Models.6.4. Emerging Research Applications in Chemical Biology.6.4.1. Development as Chemical Probes for Biological Systems.

Without primary research data, any attempt to create content for these sections would be speculative and would not meet the required standards of scientific accuracy.

Emerging Research Applications in Chemical Biology.

Utility in Cell-Free Biocatalysis Systems as Cofactor Biomimetics.

There is no available research data or scientific literature to support the utility of 5-Ethoxy-N-methoxy-N-methyl-nicotinamide as a cofactor biomimetic in cell-free biocatalysis systems.

Exploration of Potential in Agrochemical Research.

No studies or reports were identified that explore the potential applications of this compound in the field of agrochemical research.

Q & A

Basic Research Questions

Q. What synthetic strategies are most effective for preparing 5-Ethoxy-N-methoxy-N-methyl-nicotinamide with high purity?

- Methodology : Begin with nicotinic acid derivatives as precursors. Use reflux conditions (e.g., in dichloromethane or acetonitrile) to optimize reaction efficiency. Introduce ethoxy and methoxy groups sequentially via nucleophilic substitution or coupling reactions. Purify intermediates via column chromatography, and confirm purity using HPLC (>98%) and UV/Vis spectroscopy (e.g., λmax ~223 nm) .

- Critical Parameters : Solvent polarity, temperature control, and stoichiometric ratios of methoxy/ethoxy reagents.

Q. Which analytical techniques are essential for structural confirmation of this compound?

- Primary Methods :

- NMR Spectroscopy : Analyze <sup>1</sup>H and <sup>13</sup>C NMR to verify substituent positions (e.g., ethoxy at C5, methoxy at N-position).

- Mass Spectrometry : Confirm molecular weight (e.g., theoretical vs. observed m/z) and fragmentation patterns.

- IR Spectroscopy : Identify carbonyl (C=O) stretches (~1650–1700 cm<sup>-1</sup>) and ether/methoxy C-O bonds (~1100–1250 cm<sup>-1</sup>) .

Advanced Research Questions

Q. How can researchers resolve contradictory spectral data during structural elucidation of this compound?

- Troubleshooting Steps :

Re-run Analyses : Ensure sample purity and eliminate solvent artifacts (e.g., residual acetonitrile in NMR).

Advanced Techniques : Use 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals.

Computational Validation : Compare experimental data with DFT-calculated spectra (e.g., using Gaussian or ORCA software) .

- Case Study : Contradictory <sup>13</sup>C NMR signals may arise from rotational isomers; variable-temperature NMR can clarify dynamic effects .

Q. What experimental designs are optimal for studying the stability of this compound under varying storage conditions?

- Protocol :

- Accelerated Stability Testing : Expose the compound to stressors (e.g., 40°C/75% RH, UV light) over 1–3 months.

- Analytical Endpoints : Monitor degradation via HPLC for impurities and LC-MS for degradation products.

- Storage Recommendations : Store at -20°C in anhydrous acetonitrile to prevent hydrolysis; stability ≥1 year under inert atmosphere .

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological activity of this compound?

- Framework :

Analog Synthesis : Modify substituents (e.g., replace ethoxy with methoxy or halogen groups).

In Vitro Assays : Test analogs for activity against targets like NAD-dependent enzymes or inflammatory pathways (e.g., COX-2 inhibition).

Data Correlation : Use multivariate analysis to link structural features (e.g., logP, steric bulk) with bioactivity .

- Example : Compare EC50 values of analogs in cellular models of inflammation to identify critical functional groups .

Methodological Considerations

- Contradiction Management : When literature reports conflicting biological data (e.g., variable IC50 values), validate assays using standardized protocols (e.g., ATP-based viability assays) and include positive controls (e.g., known nicotinamide modulators) .

- Ethoxy Group Reactivity : The ethoxy moiety may undergo metabolic oxidation; use deuterated analogs or in vitro microsomal assays to track metabolic pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.